molecular formula C11H10FN3OS B1450613 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one CAS No. 1707372-91-5

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Cat. No.: B1450613
CAS No.: 1707372-91-5
M. Wt: 251.28 g/mol
InChI Key: BJQVMLMGWSBQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through a condensation reaction involving a hydrazine derivative and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine group.

    Attachment of the Propanone Moiety: The final step involves the attachment of the propanone group through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one can be compared with other thiadiazole derivatives, such as:

    1-(5-((2-Chlorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(5-((2-Methylphenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one: Similar structure but with a methyl group instead of a fluorine atom.

    1-(5-((2-Nitrophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a novel compound belonging to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring that contributes to its potential biological activities. The presence of the fluorophenyl group and an amino group enhances its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H12FN4OS, with a molecular weight of 251.28 g/mol. The compound features a five-membered thiadiazole ring that is critical for its biological activity.

PropertyValue
Molecular FormulaC12H12FN4OS
Molecular Weight251.28 g/mol
StructureStructure

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Exhibited potent activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Showed moderate effectiveness against Escherichia coli.

In a comparative study, the minimum inhibitory concentration (MIC) was determined for several derivatives, revealing that the fluorinated compounds often have enhanced antibacterial properties due to the electronegative fluorine atom influencing the compound's interaction with bacterial cell membranes .

Antifungal Activity

This compound has also been evaluated for antifungal activity:

  • Candida albicans : Demonstrated significant inhibition with MIC values comparable to standard antifungal agents like fluconazole.
  • Aspergillus niger : Showed promising antifungal effects with inhibition rates ranging from 58% to 66% compared to fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A study highlighted that derivatives containing thiadiazole rings exhibit cytotoxic effects on several cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Study 1: Antimicrobial Screening

A comprehensive study investigated the antimicrobial properties of various thiadiazole derivatives including our compound. The results indicated that modifications at the phenyl ring significantly influenced antibacterial activity. The introduction of halogen groups enhanced efficacy against Gram-positive bacteria while maintaining antifungal properties .

Study 2: Fluorescence Properties

Research conducted by Budziak et al. (2019) explored the fluorescence properties of similar compounds. It was found that substituents on the thiadiazole ring could impact fluorescence characteristics, suggesting potential applications in bioimaging and drug delivery systems.

Properties

IUPAC Name

1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQVMLMGWSBQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Reactant of Route 4
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Reactant of Route 5
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.